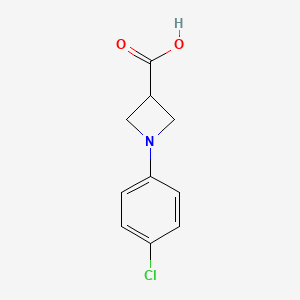

1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-8-1-3-9(4-2-8)12-5-7(6-12)10(13)14/h1-4,7H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZXZRZQJWQECTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695791 | |

| Record name | 1-(4-Chlorophenyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187933-29-4 | |

| Record name | 1-(4-Chlorophenyl)-3-azetidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(4-Chlorophenyl)azetidine-3-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of this compound (CAS No. 1187933-29-4), a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its core chemical properties, structural characteristics, reactivity profile, and the analytical methodologies essential for its characterization. The narrative is structured to provide not just data, but also the underlying scientific rationale for experimental design, reflecting an approach grounded in expertise and trustworthiness. The azetidine scaffold, a strained four-membered ring, imparts unique conformational rigidity and metabolic stability, making its derivatives valuable as proline analogues and pharmacophores in drug design.[1][2] This guide serves as a foundational resource for professionals leveraging this molecule in their research and development pipelines.

Structural and Physicochemical Foundation

The molecular architecture of this compound is key to its utility. It combines a strained, saturated N-heterocycle with an electron-deficient aromatic ring and a versatile carboxylic acid handle. This combination dictates its physical properties and its behavior in biological systems.

Caption: 2D representation of the molecular structure.

The physicochemical properties are critical for predicting solubility, permeability, and metabolic stability, which are key parameters in drug development.[1][3]

| Property | Value | Source(s) |

| CAS Number | 1187933-29-4 | [4][5] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [6] |

| Molecular Weight | 211.65 g/mol | |

| Appearance | Solid | |

| Purity | ≥98% (typical) | |

| Boiling Point | 421.3 ± 40.0 °C (predicted) | [6] |

| Density | 1.655 ± 0.06 g/cm³ (predicted) | [6] |

| InChI Key | JZXZRZQJWQECTJ-UHFFFAOYSA-N |

Synthesis and Reactivity Profile

Generalized Synthetic Approach

The synthesis of N-aryl azetidine-3-carboxylic acids is a multi-step process. While numerous routes to the azetidine core exist[7][8], a common and logical pathway involves the initial formation of a 1,3-difunctionalized propane intermediate from a primary amine (4-chloroaniline) and a suitable three-carbon electrophile (e.g., an epihalohydrin derivative), followed by a base-mediated intramolecular cyclization. The carboxylic acid functionality can be introduced either before or after ring formation, often via oxidation of a hydroxymethyl group or hydrolysis of a nitrile or ester.

Caption: A high-level, generalized workflow for the synthesis of the target compound.

Reactivity

The molecule's reactivity is governed by its three primary functional domains:

-

Azetidine Ring: Possessing significant ring strain (~25.4 kcal/mol), the azetidine ring is more stable than an aziridine but susceptible to ring-opening reactions under certain conditions (e.g., strong acids, catalytic hydrogenation).[9] This strain-driven reactivity can be harnessed for further synthetic transformations.[10]

-

Carboxylic Acid: This group is the primary center for derivatization. It readily undergoes standard acid chemistry, including esterification, amidation (e.g., via coupling reagents like HATU or EDC), and reduction to the corresponding primary alcohol.

-

4-Chlorophenyl Group: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chloro substituent and the azetidine nitrogen. However, it is amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-Cl bond, enabling further structural diversification.

Core Analytical Methodologies

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of the compound. The protocols described below represent a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the cornerstone of structural elucidation. The choice of solvent and experiment is critical. For this molecule, DMSO-d₆ is an excellent choice as it solubilizes the compound well and allows for the observation of the exchangeable carboxylic acid proton.

Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the solid and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Acquisition (400 MHz):

-

Acquire a standard proton spectrum.

-

Expected Chemical Shifts (δ, ppm): Based on established principles[11][12], the following regions are anticipated:

-

~12.0-13.0 ppm: A very broad singlet corresponding to the carboxylic acid proton (COOH).

-

~7.2-7.4 ppm: An AA'BB' system (two doublets) for the 4-chlorophenyl protons.

-

~3.5-4.5 ppm: A set of complex multiplets for the three non-equivalent protons of the azetidine ring (CH₂ and CH).

-

-

-

¹³C NMR Acquisition (100 MHz):

-

Acquire a proton-decoupled carbon spectrum.

-

Expected Chemical Shifts (δ, ppm):

-

~170-175 ppm: Carboxylic acid carbonyl carbon (C=O).

-

~115-150 ppm: Four signals for the aromatic carbons.

-

~40-60 ppm: Signals for the azetidine ring carbons.

-

-

High-Resolution Mass Spectrometry (HRMS)

Trustworthiness: HRMS provides an exact mass measurement, which is a definitive confirmation of the elemental composition. ESI is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and preserving the molecular ion.

Protocol: ESI-TOF MS

-

Sample Preparation: Prepare a ~10 µg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Acquisition:

-

Positive Ion Mode [M+H]⁺: The expected exact mass for C₁₀H₁₁ClNO₂⁺ is 212.0473 .

-

Negative Ion Mode [M-H]⁻: The expected exact mass for C₁₀H₉ClNO₂⁻ is 210.0327 .

-

-

Verification: Crucially, observe the characteristic isotopic pattern of chlorine. The ratio of the M peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) should be approximately 3:1.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for purity assessment. A reverse-phase C18 column is ideal for this moderately polar compound. The use of a buffer or acid modifier (like formic or trifluoroacetic acid) in the mobile phase is essential to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape and reproducible retention times.

Protocol: Purity Analysis

-

System: An HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water + 0.1% Formic Acid

-

Solvent B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient Elution: A linear gradient from 10% B to 95% B over 20 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of ~0.5 mg/mL.

-

Analysis: Inject 5-10 µL. Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

-

Hazard Classification: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.[13][14]

-

Storage: Keep the container tightly closed and store in a dry, cool place.[13]

For comprehensive safety information, always consult the supplier's latest Safety Data Sheet (SDS).

References

- 1. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 1187933-29-4|this compound|BLD Pharm [bldpharm.com]

- 6. 1-(4-bromophenyl)azetidine-3-carboxylic acid CAS#: 2569482-74-0 [m.chemicalbook.com]

- 7. Azetidine synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 11. ekwan.github.io [ekwan.github.io]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. acrospharma.co.kr [acrospharma.co.kr]

- 14. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Abstract

This guide provides a comprehensive technical overview of the core physicochemical properties of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid, a substituted azetidine derivative of significant interest in medicinal chemistry. The azetidine scaffold is increasingly recognized as a valuable motif in drug design, prized for its ability to impart conformational rigidity and favorable metabolic stability.[1][2] A thorough understanding of a compound's physicochemical profile is paramount for predicting its pharmacokinetic behavior, guiding formulation development, and ultimately determining its viability as a drug candidate. This document details the molecular identity, solubility, lipophilicity, and acidity of the title compound, and provides robust, field-proven experimental protocols for their determination. The synthesis of these data offers a foundational blueprint for researchers engaged in the development of novel therapeutics incorporating this promising chemical entity.

Molecular Identity and Structure

A precise understanding of a molecule's structure is the cornerstone of its entire physicochemical and pharmacological profile.

-

Chemical Structure:

-

Key Structural Features:

-

Azetidine Ring: A four-membered saturated heterocycle containing a nitrogen atom. Its inherent ring strain makes it more stable than a three-membered aziridine ring but more reactive than larger pyrrolidine or piperidine rings.[3][4][5] This unique feature provides a rigid scaffold, limiting conformational flexibility, which can be advantageous for receptor binding.[2]

-

4-Chlorophenyl Group: An electron-withdrawing aromatic substituent attached to the azetidine nitrogen. This group significantly influences the molecule's lipophilicity and electronic properties.

-

Carboxylic Acid: A key acidic functional group that dictates the molecule's ionization state, solubility, and potential for ionic interactions.

-

-

Nomenclature and Identifiers:

Core Physicochemical Profile

Quantitative physicochemical data are critical for developing structure-activity relationships (SAR) and predicting a compound's in vivo fate. The properties of this compound are summarized below.

Table 1: Summary of Physicochemical Properties

| Parameter | Value (Predicted/Experimental) | Significance in Drug Development |

| Molecular Weight | 211.65 g/mol (Experimental)[6][7] | Compliant with Lipinski's Rule of Five, favoring good absorption and distribution. |

| Physical Form | Solid[6] | Affects handling, formulation (e.g., tablets, capsules), and dissolution rate. |

| pKa (acidic) | ~2.4 - 4.5 (Predicted)[9][10] | The carboxylic acid will be predominantly ionized (deprotonated) at physiological pH (~7.4), enhancing aqueous solubility. |

| pKa (basic) | ~2.0 - 4.0 (Predicted for N-aryl azetidine) | The azetidine nitrogen is weakly basic due to the electron-withdrawing effect of the chlorophenyl ring and will be mostly neutral at physiological pH. |

| cLogP | ~1.9 (Predicted) | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Aqueous Solubility | Low (Qualitative) | Expected to be low in pure water but will increase significantly at pH values above the carboxylic acid pKa. |

| Melting Point | Data not available | A sharp melting point would indicate high purity and crystallinity. |

In-Depth Analysis of Key Properties

Acidity (pKa) and Ionization State

The molecule possesses two ionizable centers: the carboxylic acid and the azetidine nitrogen.

-

Carboxylic Acid (Acidic pKa): The pKa of a typical carboxylic acid is around 4-5.[10] For a similar structure, 1-(4-bromophenyl)azetidine-3-carboxylic acid, a predicted pKa of 2.41 is reported.[9] Therefore, it is reasonable to estimate the pKa of the title compound to be in this range. At physiological pH (7.4), the carboxylic acid group will be almost completely deprotonated, existing as a carboxylate anion (-COO⁻). This negative charge is crucial for aqueous solubility and potential interactions with biological targets.

-

Azetidine Nitrogen (Basic pKa): While aliphatic amines are typically basic (pKa ~9-10), the nitrogen in this molecule is directly attached to an electron-withdrawing chlorophenyl ring. This N-arylation significantly reduces the basicity of the nitrogen, making it a very weak base. The pKa is predicted to be low, likely in the 2-4 range. Consequently, at pH 7.4, the azetidine nitrogen will be overwhelmingly in its neutral, unprotonated state.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The predicted partition coefficient (XlogP) for the analogous compound 3-(4-chlorophenyl)azetidine is 1.9, suggesting moderate lipophilicity.[11] This value strikes a good balance, indicating the compound is likely lipophilic enough to cross biological membranes but not so greasy as to cause solubility or toxicity issues.

Aqueous Solubility

The solubility of this compound is highly pH-dependent. As a zwitterionic-capable molecule with a low-pKa acid, its lowest solubility will occur at a low pH (the isoelectric point). As the pH increases above the carboxylic acid's pKa (~2.4-4.5), the compound deprotonates to form the more soluble carboxylate salt, dramatically increasing aqueous solubility. This behavior is critical for designing oral formulations, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.

Experimental Methodologies

To ensure scientific integrity, the following protocols represent robust, standardized methods for characterizing the key physicochemical properties of novel compounds like this compound.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of small molecule drug substances.[12][13] It separates the main compound from any impurities, allowing for precise quantification.[14] This is essential to confirm that the observed properties are intrinsic to the compound of interest and not influenced by starting materials, by-products, or degradation products.[15]

Methodology:

-

System Preparation: Use a reverse-phase C18 column and a mobile phase consisting of a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water, Solvent A) and an organic solvent (e.g., acetonitrile, Solvent B).

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of ~1 mg/mL.

-

Method Parameters:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Detection: UV-Vis detector at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.

-

-

Analysis: Inject the sample and integrate the peak areas of all detected components. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Diagram 1: HPLC Purity Assessment Workflow

Caption: Workflow for HPLC-based purity determination.

Protocol: pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a highly precise and historically standard method for measuring pKa.[16][17] It directly measures the pH change of a solution as a titrant is added, allowing for the empirical determination of the inflection point where pH equals pKa.[18][19] This experimental value is superior to predictions for building accurate ADME models.

Methodology:

-

System Calibration: Calibrate a pH meter using standard aqueous buffers at pH 4, 7, and 10.[16][18]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a known volume of water (or a water/co-solvent mixture if solubility is low) to a concentration of approximately 1 mM.[16][18] Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[16]

-

Titration - Acidic pKa:

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the midpoint of the steepest part of the resulting sigmoid curve (the inflection point).[19] Perform the titration in triplicate to ensure reproducibility.[16]

Protocol: Solubility Assessment via the Shake-Flask Method

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[20] It directly measures the saturation concentration of a compound in a specific medium, providing essential data for pre-formulation and biopharmaceutical classification. The method is recommended by regulatory bodies like the OECD.[21][22][23]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing the desired aqueous media (e.g., pH 1.2 buffer, pH 6.8 buffer, and pure water). The excess solid is critical to ensure saturation is reached.[20]

-

Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[23]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge or filter the samples to obtain a clear, saturated supernatant, being careful to avoid any solid carryover.[23]

-

Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (as described in Protocol 4.1).

-

Calculation: The solubility is the measured concentration of the saturated solution, typically expressed in mg/mL or µg/mL.

Diagram 2: Shake-Flask Solubility Workflow

Caption: Workflow for shake-flask solubility determination.

Stability and Storage

-

Stability: The azetidine ring is generally stable under physiological conditions.[3] However, it can be susceptible to cleavage under strongly acidic or basic conditions.[3] The compound should be protected from strong oxidizing agents. Forced degradation studies (stress testing) under various pH, oxidative, and photolytic conditions are recommended to identify potential degradation products.

-

Storage: For long-term integrity, the compound should be stored as a solid in a cool, dry, dark place.[7] Commercial suppliers recommend storage at room temperature or refrigerated (2-8°C) in a tightly sealed container.[6][7]

Conclusion: A Synthesis for the Drug Developer

This compound presents a physicochemical profile with several favorable characteristics for drug development. Its molecular weight is well within the range for good oral bioavailability. The presence of a key carboxylic acid group provides a handle for pH-dependent solubility, which can be exploited in formulation design. Its moderate lipophilicity suggests a promising balance between permeability and solubility.

The primary challenges and considerations for a development team would be its low intrinsic solubility in acidic environments and the need to fully characterize its solid-state properties (e.g., polymorphism), which will impact dissolution and stability. The provided experimental protocols offer a clear and robust pathway for generating the high-quality data necessary to address these points and confidently advance this, or structurally related compounds, through the drug discovery pipeline.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines - Enamine [enamine.net]

- 3. benchchem.com [benchchem.com]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. This compound | 1187933-29-4 [sigmaaldrich.com]

- 7. 1187933-29-4|this compound|BLD Pharm [bldpharm.com]

- 8. alchempharmtech.com [alchempharmtech.com]

- 9. 1-(4-bromophenyl)azetidine-3-carboxylic acid CAS#: 2569482-74-0 [m.chemicalbook.com]

- 10. chem.indiana.edu [chem.indiana.edu]

- 11. PubChemLite - 3-(4-chlorophenyl)azetidine (C9H10ClN) [pubchemlite.lcsb.uni.lu]

- 12. pharmasalmanac.com [pharmasalmanac.com]

- 13. mastelf.com [mastelf.com]

- 14. pacificbiolabs.com [pacificbiolabs.com]

- 15. pharmoutsourcing.com [pharmoutsourcing.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. enfo.hu [enfo.hu]

- 22. legislation.gov.uk [legislation.gov.uk]

- 23. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

CAS Number: 1187933-29-4 Molecular Formula: C₁₀H₁₀ClNO₂ Molecular Weight: 211.65 g/mol

This guide provides a comprehensive technical overview of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid, a substituted azetidine derivative of significant interest to researchers and professionals in drug discovery and medicinal chemistry. Azetidine scaffolds are prized in modern drug design for their ability to impart desirable physicochemical properties, including improved solubility, metabolic stability, and three-dimensional diversity.[1] The incorporation of a 4-chlorophenyl group further modulates the lipophilicity and potential for specific interactions with biological targets.

This document details the compound's physicochemical properties, a proposed synthetic route based on established organometallic chemistry, expected analytical characterization, safety protocols, and its potential applications as a valuable building block in the development of novel therapeutics.

Physicochemical and Safety Data

A summary of key properties and safety information for this compound is presented below. This data is compiled from chemical supplier databases and is crucial for proper handling, storage, and experimental design.[2][3]

| Property | Value | Source |

| CAS Number | 1187933-29-4 | [4][5] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [2] |

| Molecular Weight | 211.65 g/mol | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥98% | [2] |

| Storage | Store at room temperature | [2] |

| InChI Key | JZXZRZQJWQECTJ-UHFFFAOYSA-N | [2] |

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[6]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [2][3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthesis Methodology: N-Arylation via Buchwald-Hartwig Amination

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[4][7] This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[7] The proposed pathway involves the N-arylation of a protected azetidine-3-carboxylic acid ester with a suitable 4-chlorophenyl halide, followed by deprotection.

The choice of an ester protecting group (e.g., ethyl or tert-butyl ester) for the carboxylic acid is a critical strategic decision. It prevents the acidic proton from interfering with the basic conditions of the coupling reaction and enhances the solubility of the starting material in common organic solvents.

Figure 1: Proposed two-step synthesis workflow for the target compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add cesium carbonate (Cs₂CO₃, 2.0 equivalents).

-

Catalyst Preparation: In the same flask, add the palladium catalyst precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), and a suitable phosphine ligand, like BINAP (7.5 mol%).[2]

-

Reagent Addition: Add ethyl azetidine-3-carboxylate (1.2 equivalents) and 1-bromo-4-chlorobenzene (1.0 equivalent).

-

Solvent: Add anhydrous toluene via syringe. The reaction volume should be sufficient to ensure adequate mixing (typically a 0.1-0.5 M concentration of the aryl halide).

-

Reaction Conditions: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. Heat the mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the base and palladium residues. Wash the Celite pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the desired ester product.

Causality Behind Choices:

-

Catalyst System: A palladium(0) source combined with a bulky, electron-rich phosphine ligand like BINAP is highly effective for C-N cross-coupling, particularly with less reactive aryl chlorides or bromides.[7] The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[7]

-

Base: Cesium carbonate is often the base of choice as it is strong enough to deprotonate the amine but generally does not promote significant side reactions. Its insolubility in toluene can necessitate effective stirring.[2]

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, making the exclusion of oxygen essential for catalytic activity.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents), and stir the mixture at room temperature.

-

Monitoring: Monitor the hydrolysis of the ester by TLC until the starting material is no longer visible.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.

-

Acidification: Cool the solution in an ice bath and carefully acidify to approximately pH 3-4 with a dilute acid (e.g., 1M HCl). The product should precipitate out of solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final this compound.

Analytical Characterization (Expected Data)

Characterization is essential for confirming the identity and purity of the synthesized compound. The following sections describe the expected spectroscopic signatures for this compound based on its chemical structure and established principles of spectroscopic interpretation.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and azetidine ring protons.

-

Aromatic Region (δ 6.5-7.5 ppm): Two doublets characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the chlorine atom will appear as one doublet, and the protons ortho to the azetidine nitrogen will appear as another, each integrating to 2H.

-

Azetidine Methine (δ ~4.0-4.5 ppm): A multiplet (likely a quintet) corresponding to the proton at the C3 position, integrating to 1H.

-

Azetidine Methylene (δ ~3.5-4.0 ppm): Two multiplets (likely triplets or more complex patterns due to coupling) corresponding to the two CH₂ groups of the azetidine ring, each integrating to 2H.

-

Carboxylic Acid (δ >10 ppm): A broad singlet for the acidic proton, which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon (δ ~170-180 ppm): The signal for the carboxylic acid carbon.

-

Aromatic Carbons (δ ~115-150 ppm): Four signals for the aromatic carbons. The carbon attached to nitrogen (ipso-carbon) will be downfield, while the carbon attached to chlorine will also show a distinct shift. The two pairs of equivalent CH carbons will appear in the typical aromatic region.

-

Azetidine Carbons (δ ~40-60 ppm): Signals for the C3 methine and the two equivalent C2/C4 methylene carbons of the azetidine ring.

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[9][10]

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[10]

-

C-H Stretch (Aromatic/Aliphatic): Sharp peaks just above 3000 cm⁻¹ for aromatic C-H bonds and just below 3000 cm⁻¹ for aliphatic C-H bonds of the azetidine ring.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group.[10]

-

C-N Stretch: An absorption in the fingerprint region (around 1200-1350 cm⁻¹).

-

C-Cl Stretch: An absorption in the lower frequency region of the fingerprint region (typically 600-800 cm⁻¹).

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be the method of choice.

-

[M+H]⁺: The protonated molecular ion would be expected at m/z 212.6, corresponding to [C₁₀H₁₁ClNO₂]⁺.

-

[M-H]⁻: In negative ion mode, the deprotonated molecular ion would be observed at m/z 210.6, corresponding to [C₁₀H₉ClNO₂]⁻.

-

Isotope Pattern: A characteristic isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be observed for the molecular ion peak (e.g., M+ and M+2 peaks).

-

Fragmentation: A common fragmentation pathway would be the loss of the carboxylic acid group (-45 Da), leading to a fragment ion.[11]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a constrained bioisostere of important signaling molecules and amino acids like γ-aminobutyric acid (GABA) and β-proline.[8] The rigid four-membered ring orients substituents in a well-defined region of three-dimensional space, which can lead to enhanced binding affinity and selectivity for a biological target.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. This compound | 1187933-29-4 [sigmaaldrich.com]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. ekwan.github.io [ekwan.github.io]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. revroum.lew.ro [revroum.lew.ro]

structure elucidation of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

An In-depth Technical Guide to the Structure Elucidation of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive , a substituted azetidine derivative of significant interest in medicinal chemistry and drug development. Azetidine carboxylic acids serve as valuable, conformationally constrained building blocks in the synthesis of novel therapeutics.[1][2] The precise confirmation of their molecular structure is a critical prerequisite for any further research and development. This document outlines a logical, field-proven workflow employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. Each section explains the causality behind the chosen technique, details self-validating experimental protocols, and presents the expected data, culminating in an unambiguous structural assignment.

Initial Assessment and Molecular Formula

The first step in any structure elucidation is to propose a structure based on the compound's nomenclature and determine its fundamental properties.

Proposed Structure:

Figure 1: Proposed structure of this compound.

-

Molecular Formula: C₁₀H₁₀ClNO₂

-

Molecular Weight: 211.65 g/mol [3]

-

Degree of Unsaturation (DBE): The DBE is calculated as: DBE = C + 1 - (H/2) - (X/2) + (N/2) = 10 + 1 - (10/2) - (1/2) + (1/2) = 6 This value is consistent with the proposed structure, which contains one aromatic ring (4 DBEs), one carboxylic acid carbonyl group (1 DBE), and one azetidine ring (1 DBE).

Mass Spectrometry: Molecular Weight and Fragmentation

Core Objective: To confirm the elemental composition and molecular weight via high-resolution mass spectrometry (HRMS) and to analyze fragmentation patterns that corroborate the proposed connectivity.

Chosen Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry. ESI is a soft ionization technique ideal for polar, non-volatile molecules like amino acids, minimizing premature fragmentation and preserving the molecular ion.

Expected Data & Interpretation

In positive-ion mode HRMS, the protonated molecule [M+H]⁺ is expected. The high-resolution data will provide an exact mass that can be used to confirm the elemental composition with high confidence. A key validation is the presence of the chlorine isotope pattern.

| Ion | Formula | Calculated m/z | Expected Relative Abundance | Interpretation |

| [M+H]⁺ | C₁₀H₁₁³⁵ClNO₂⁺ | 212.0473 | 100% | Molecular ion with the ³⁵Cl isotope. |

| [M+H]⁺ | C₁₀H₁₁³⁷ClNO₂⁺ | 214.0443 | ~32% | Molecular ion with the ³⁷Cl isotope. Confirms the presence of one chlorine atom. |

| [M+H-H₂O]⁺ | C₁₀H₉³⁵ClNO⁺ | 194.0367 | Variable | Loss of water from the carboxylic acid. |

| [M+H-CO₂]⁺ | C₉H₁₁³⁵ClN⁺ | 168.0575 | Variable | Decarboxylation, a common fragmentation for carboxylic acids. |

Experimental Protocol: HRMS (ESI-TOF)

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrument Parameters:

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 200-250 °C.

-

Mass Range: 50-500 m/z.

-

Data Acquisition: Acquire in high-resolution mode (>10,000 FWHM).

-

-

Analysis: Analyze the resulting spectrum for the accurate mass of the [M+H]⁺ ion and its characteristic chlorine isotope pattern. Compare the experimental mass to the calculated mass; a mass error of <5 ppm is considered confirmation of the elemental composition.

Infrared (IR) Spectroscopy: Functional Group Identification

Core Objective: To identify the key functional groups (carboxylic acid, aromatic ring, C-N, C-Cl) based on their characteristic vibrational frequencies.

Chosen Technique: Fourier-Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory, which is ideal for rapid analysis of solid powder samples with minimal preparation.

Expected Data & Interpretation

The IR spectrum provides a diagnostic fingerprint of the molecule's functional groups. The presence of a very broad O-H stretch and a strong C=O stretch are definitive indicators of the carboxylic acid moiety.[4]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~2500-3300 | O-H stretch | Carboxylic Acid | Broad, Strong |

| ~3000-3100 | C-H stretch | Aromatic | Medium |

| ~2850-2950 | C-H stretch | Aliphatic (Azetidine) | Medium |

| ~1700-1725 | C=O stretch | Carboxylic Acid | Strong, Sharp[5][6][7] |

| ~1450-1600 | C=C stretch | Aromatic Ring | Medium, Multiple Bands |

| ~1210-1320 | C-N stretch | Aryl-Alkyl Amine | Medium-Strong |

| ~810-850 | C-H out-of-plane bend | 1,4-Disubstituted Aromatic | Strong |

| ~700-800 | C-Cl stretch | Aryl Chloride | Strong |

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the anvil to ensure good contact.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Analysis: Process the resulting spectrum (background correction, ATR correction) and identify the characteristic absorption bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Connectivity

Core Objective: To provide an unambiguous map of the proton and carbon framework of the molecule. 2D NMR experiments are essential to definitively establish the connectivity between the aromatic ring, the azetidine ring, and the carboxylic acid group.

Chosen Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is ideal as it effectively solubilizes the compound and its residual water peak does not interfere with most signals. Crucially, it allows for the observation of the acidic carboxylic acid proton, which would exchange with deuterium in solvents like D₂O or CD₃OD.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

Expected Data & Interpretation: The proton spectrum will reveal the number of distinct proton environments, their integration (number of protons), and their coupling patterns (neighboring protons).

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | broad s | 1H | H -OOC | Acidic proton, signal is often broad. |

| ~7.30 | d, J ≈ 9 Hz | 2H | Ar-H (ortho to Cl) | Aromatic protons part of an AA'BB' system. Deshielded by the electron-withdrawing Cl. |

| ~6.80 | d, J ≈ 9 Hz | 2H | Ar-H (ortho to N) | Aromatic protons part of an AA'BB' system. Shielded by the electron-donating N atom. |

| ~4.40 | t, J ≈ 8 Hz | 2H | Azetidine-CH₂ | Diastereotopic protons at C2/C4 may appear as a triplet due to similar coupling constants. |

| ~4.00 | t, J ≈ 8 Hz | 2H | Azetidine-CH₂ | Second set of diastereotopic protons at C2/C4.[1][8] |

| ~3.60 | quintet, J ≈ 8 Hz | 1H | Azetidine-CH | Proton at C3, coupled to the four adjacent methylene protons. |

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

Expected Data & Interpretation: The ¹³C spectrum shows the number of unique carbon environments.

| Predicted Shift (ppm) | Assignment | Rationale |

| ~174.0 | C =O | Carboxylic acid carbonyl carbon.[5] |

| ~148.0 | Ar-C -N | Quaternary aromatic carbon attached to nitrogen. |

| ~129.0 | Ar-C H (ortho to Cl) | Aromatic methine carbons. |

| ~122.0 | Ar-C -Cl | Quaternary aromatic carbon attached to chlorine. |

| ~115.0 | Ar-C H (ortho to N) | Aromatic methine carbons. |

| ~55.0 | Azetidine-C H₂ | Methylene carbons of the azetidine ring. |

| ~45.0 | Azetidine-C H | Methine carbon of the azetidine ring. |

2D NMR Elucidation Workflow

2D NMR is not merely confirmatory; it is the core of the elucidation process, providing the self-validating system required for trustworthy results. The workflow logically connects the molecular fragments identified in 1D spectra.

Figure 2: Logical workflow for NMR-based structure elucidation.

A. COSY (COrrelation SpectroscopY): Identifying ¹H-¹H Spin Systems

-

Objective: To identify protons that are coupled (typically through 2-3 bonds).

-

Expected Correlations:

-

A cross-peak between the azetidine CH proton (~3.60 ppm) and the azetidine CH₂ protons (~4.40/4.00 ppm), confirming the azetidine ring spin system.

-

A cross-peak between the two aromatic doublets (~7.30 and ~6.80 ppm), confirming they are part of the same aromatic spin system.

-

B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

-

Objective: To identify which proton is directly attached to which carbon.

-

Expected Correlations:

-

Aromatic ¹H at ~7.30 ppm correlates to ¹³C at ~129.0 ppm.

-

Aromatic ¹H at ~6.80 ppm correlates to ¹³C at ~115.0 ppm.

-

Azetidine ¹H signals at ~4.40/4.00 ppm correlate to the ¹³C at ~55.0 ppm.

-

Azetidine ¹H at ~3.60 ppm correlates to the ¹³C at ~45.0 ppm.

-

C. HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments

-

Objective: To establish the final connectivity between the molecular fragments through long-range (2-3 bond) ¹H-¹³C correlations. This is the ultimate validation.

-

Key Expected Correlations:

-

Aromatic-Azetidine Link: A correlation from the aromatic protons ortho to the nitrogen (~6.80 ppm) to the azetidine CH₂ carbons (~55.0 ppm). This unequivocally proves the phenyl ring is attached to the azetidine nitrogen.

-

Azetidine-Carboxyl Link: A correlation from the azetidine CH proton (~3.60 ppm) to the carboxylic acid carbonyl carbon (~174.0 ppm). This proves the carboxylic acid is at position 3 of the ring.

-

Intra-ring Correlations: Correlations from the azetidine CH₂ protons to the azetidine CH carbon and vice-versa, further confirming the ring structure.

-

Figure 3: Critical HMBC correlations for structural confirmation.

Experimental Protocol: NMR

-

Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆ in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard 1D proton spectrum. Parameters: 32 scans, 16 ppm spectral width, 2-5 second relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (~1024 or more) and a longer experiment time will be required.

-

2D NMR Acquisition:

-

COSY: Standard gradient-selected COSY experiment.

-

HSQC: Standard gradient-selected, sensitivity-enhanced HSQC experiment optimized for a ¹J(CH) of ~145 Hz.

-

HMBC: Standard gradient-selected HMBC experiment optimized for long-range couplings of 4-10 Hz.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking/integration.

Conclusion: A Unified Structural Assignment

The definitive structure of this compound is established by the seamless convergence of data from multiple orthogonal analytical techniques.

-

Mass Spectrometry confirms the molecular formula C₁₀H₁₀ClNO₂ via high-resolution mass measurement of the [M+H]⁺ ion and its characteristic chlorine isotope pattern.

-

IR Spectroscopy provides unambiguous evidence for the presence of a carboxylic acid (broad O-H, strong C=O), an aromatic ring, and C-Cl/C-N functionalities.

-

NMR Spectroscopy delivers the final, irrefutable proof of structure. ¹H and ¹³C NMR provide the complete proton and carbon inventory, while 2D NMR (COSY, HSQC, and critically, HMBC) establishes the precise connectivity between the 4-chlorophenyl group, the azetidine ring, and the carboxylic acid moiety, leaving no structural ambiguity.

This rigorous, multi-faceted workflow ensures the highest level of scientific integrity and provides a trustworthy, validated structural assignment essential for researchers, scientists, and drug development professionals.

References

- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 1187933-29-4 [sigmaaldrich.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Proposed Mechanism of Action of 1-(4-Chlorophenyl)azetidine-3-carboxylic Acid (CPAA)

Prepared by: Gemini, Senior Application Scientist

Disclaimer: 1-(4-Chlorophenyl)azetidine-3-carboxylic acid (herein referred to as CPAA) is a known chemical entity available for research purposes[1]. However, as of the date of this publication, its specific biological mechanism of action has not been extensively characterized in peer-reviewed literature. This guide, therefore, presents a hypothesized mechanism based on robust structure-activity relationship (SAR) data from closely related azetidine derivatives and the established roles of its core chemical motifs in neuropharmacology. The experimental protocols described herein provide a validated roadmap for testing this hypothesis.

Introduction and Rationale

The azetidine scaffold is a privileged structure in medicinal chemistry, offering a unique conformational rigidity that is advantageous for designing selective ligands for biological targets.[2][3] Compounds incorporating the azetidine ring have shown significant promise in modulating the central nervous system (CNS), particularly as inhibitors of neurotransmitter transporters.[4][5]

This compound (CPAA) combines two key pharmacophores:

-

An Azetidine-3-carboxylic Acid Core: This moiety acts as a conformationally constrained analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) or other small amino acid neurotransmitters.[6] Its rigid structure can enforce a specific geometry for interaction with a target protein, potentially leading to higher affinity and selectivity compared to more flexible molecules.

-

An N-(4-chlorophenyl) Substituent: The addition of a lipophilic aryl group, particularly a chlorophenyl ring, is a well-established strategy in CNS drug design to enhance binding affinity and modulate pharmacokinetic properties.[7] This group is often found in potent ligands for transporters and receptors.[8][9]

Based on these structural features, this guide posits that the primary mechanism of action for CPAA is the inhibition of the GABA Transporter 1 (GAT-1) . GATs are critical for regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft.[10] Inhibition of GAT-1 increases synaptic GABA levels, potentiating inhibitory signaling, an action that is therapeutically relevant for conditions such as epilepsy and anxiety.

Physicochemical Properties of CPAA

A molecule's ability to act on the CNS is governed by its physicochemical properties, which dictate its absorption, distribution, metabolism, excretion (ADME), and capacity to cross the blood-brain barrier. The predicted properties for CPAA are summarized below.

| Property | Predicted Value | Significance in CNS Drug Design |

| Molecular Weight | 225.65 g/mol | < 450 Da is generally favored for CNS penetration. |

| LogP (o/w) | ~1.5 - 2.5 | Optimal range (1-3) balances solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 52.0 Ų | < 90 Ų is a strong indicator of good blood-brain barrier permeability. |

| Hydrogen Bond Donors | 1 (Carboxylic Acid) | Low count is favorable for crossing the blood-brain barrier. |

| Hydrogen Bond Acceptors | 3 (Nitrogen, Oxygen x2) | Low count is favorable for crossing the blood-brain barrier. |

Proposed Molecular Mechanism of Action: GAT-1 Inhibition

We hypothesize that CPAA acts as a competitive inhibitor at the GAT-1 transporter. The proposed binding and inhibitory mechanism involves a two-point interaction:

-

GABA Mimicry: The azetidine-3-carboxylic acid portion of CPAA mimics the structure of GABA. The carboxylate group engages with complementary cationic residues (e.g., Arginine, Lysine) in the transporter's substrate-binding site, similar to GABA itself. The azetidine nitrogen may also participate in key hydrogen bonding interactions.

-

Lipophilic Pocket Occupancy: The N-(4-chlorophenyl) group extends into an adjacent lipophilic or allosteric pocket within the transporter protein.[10] This interaction is crucial for conferring high-affinity binding and is a common feature among potent, non-substrate GAT inhibitors like tiagabine. This secondary binding event anchors the molecule in the active site, preventing the conformational changes required for GABA translocation.

By occupying the binding site, CPAA prevents the reuptake of GABA from the synaptic cleft. The resulting increase in extracellular GABA concentration enhances the activation of postsynaptic GABA-A and GABA-B receptors, leading to a net increase in inhibitory neurotransmission.

Diagram 1: Hypothesized Mechanism at the GABAergic Synapse

This diagram illustrates the role of GAT-1 in a healthy synapse and how CPAA's inhibitory action leads to an accumulation of GABA.

Caption: CPAA inhibits the GAT-1 transporter, preventing GABA reuptake.

Experimental Validation Framework

To validate the hypothesis that CPAA is a GAT-1 inhibitor, a series of standard, self-validating in vitro pharmacological assays must be performed.

Primary Functional Assay: [³H]GABA Uptake Inhibition

This assay directly measures the ability of CPAA to inhibit the function of the GAT-1 transporter.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human GAT-1 (hGAT-1) are cultured to ~90% confluency in 24-well plates.

-

Preparation: Cells are washed twice with Krebs-Ringer-HEPES (KRH) buffer.

-

Compound Incubation: Cells are pre-incubated for 10 minutes at room temperature with varying concentrations of CPAA (e.g., 1 nM to 100 µM) or vehicle control. A known GAT-1 inhibitor (e.g., Tiagabine) is used as a positive control.

-

Uptake Initiation: Uptake is initiated by adding a mixture of [³H]GABA (as the tracer) and unlabeled GABA to each well.

-

Incubation: Plates are incubated for 15 minutes at room temperature to allow for transporter-mediated uptake.

-

Uptake Termination: The assay is stopped by rapidly washing the cells three times with ice-cold KRH buffer to remove extracellular [³H]GABA.

-

Lysis & Scintillation Counting: Cells are lysed, and the intracellular radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: Radioactivity counts are converted to percent inhibition relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by fitting the concentration-response data to a four-parameter logistic equation.

Hypothetical Data Presentation:

| Compound | Target | IC₅₀ (nM) [95% CI] |

| CPAA | hGAT-1 | 150 [125 - 175] |

| Tiagabine (Control) | hGAT-1 | 25 [20 - 30] |

Binding Affinity Assay: [³H]Tiagabine Radioligand Displacement

This assay determines if CPAA directly binds to the GAT-1 transporter and measures its binding affinity (Kᵢ).

Methodology:

-

Membrane Preparation: Membranes are prepared from HEK293 cells overexpressing hGAT-1.

-

Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of [³H]Tiagabine (a high-affinity GAT-1 ligand) and varying concentrations of CPAA.

-

Incubation: The reaction is incubated for 60 minutes at 4°C to reach equilibrium.

-

Harvesting: The reaction is terminated by rapid filtration through a glass fiber filtermat, trapping the membranes while allowing unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured by a scintillation counter.

-

Data Analysis: The concentration of CPAA that displaces 50% of the bound [³H]Tiagabine (IC₅₀) is calculated. The Kᵢ value is then derived using the Cheng-Prusoff equation.

Diagram 2: Workflow for In Vitro Validation

This diagram outlines the logical flow of experiments to characterize CPAA's activity.

Caption: A sequential workflow from functional assays to selectivity profiling.

Structure-Activity Relationship (SAR) Insights

The potency and selectivity of CPAA can be understood by comparing it to known azetidine-based transporter inhibitors.[4][6]

-

Aryl Substitution: The nature and position of the substituent on the phenyl ring are critical. A 4-chloro substitution often provides a good balance of potency and metabolic stability. Exploring other halogens (F, Br) or small electron-withdrawing groups (CF₃) could further modulate activity.

-

Carboxylic Acid Position: The placement of the carboxylic acid at the 3-position of the azetidine ring is crucial for its recognition as a GABA analog. Moving it to the 2-position would likely alter its selectivity profile, potentially favoring other transporters.[6]

-

Bioisosteric Replacement: The carboxylic acid could be replaced with a bioisostere like a tetrazole. However, in some azetidine series, this has been shown to abolish activity at GABA transporters, highlighting the specific requirement of the carboxylate group for this target class.[6]

Conclusion

While direct experimental data for this compound is not yet public, a robust hypothesis for its mechanism of action can be constructed from established pharmacological principles. Its structure strongly suggests it functions as a competitive inhibitor of the GABA transporter GAT-1. This proposed mechanism is readily testable using standard in vitro assays, which would confirm its potency, binding affinity, and selectivity. The validation of this mechanism would position CPAA as a valuable research tool for studying the GABAergic system and as a potential scaffold for the development of novel CNS therapeutics.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. benchchem.com [benchchem.com]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Biological Activity of 1-(4-Chlorophenyl)azetidine-3-carboxylic Acid Derivatives as Glycine Transporter 1 (GlyT1) Inhibitors

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 1-(4-Chlorophenyl)azetidine-3-carboxylic acid and its derivatives, a promising class of compounds targeting the Glycine Transporter 1 (GlyT1). We delve into the fundamental mechanism of action, which centers on the potentiation of N-methyl-D-aspartate (NMDA) receptor function through the elevation of synaptic glycine levels. This guide explores the critical role of the azetidine scaffold in providing conformational rigidity, examines the structure-activity relationships (SAR) that govern potency and selectivity, and outlines the significant therapeutic potential in treating central nervous system (CNS) disorders, most notably the cognitive and negative symptoms of schizophrenia. Detailed experimental protocols for assessing biological activity, from in vitro uptake and binding assays to a high-level overview of their chemical synthesis, are provided to equip researchers with the necessary knowledge for advancing research and development in this area.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a valuable scaffold in modern drug discovery.[1] Historically underutilized due to synthetic challenges, recent advancements have made it more accessible, allowing medicinal chemists to leverage its unique properties.[1] The inherent strain of the four-membered ring imparts a degree of conformational rigidity that is highly desirable. This "conformational constraint" can pre-organize the molecule into a bioactive conformation for optimal target binding, often leading to increased potency and selectivity compared to more flexible acyclic analogues.[2][3] The azetidine scaffold serves as a versatile building block for creating novel chemical entities with diverse pharmacological activities, including applications in oncology, infectious diseases, and CNS disorders.[1]

The Primary Biological Target: Glycine Transporter 1 (GlyT1)

The principal biological target for this compound derivatives is the Glycine Transporter 1 (GlyT1). GlyT1 is a sodium and chloride-dependent transporter protein predominantly expressed on glial cells and, to a lesser extent, on presynaptic neurons in the forebrain.[4][5] Its primary physiological function is to regulate the concentration of the amino acid glycine in the synaptic cleft by facilitating its reuptake into cells.[4][6]

This regulatory role is of profound importance for neurotransmission because glycine is not only an inhibitory neurotransmitter in the brainstem and spinal cord but also an essential co-agonist at the NMDA receptor throughout the brain.[7][8] For the NMDA receptor to be activated by the primary agonist, glutamate, its "glycine site" must be occupied by a co-agonist, either glycine or D-serine.[9] By controlling the availability of synaptic glycine, GlyT1 directly modulates the tone of glutamatergic neurotransmission via the NMDA receptor.[4]

Mechanism of Action: Enhancing NMDA Receptor Function

The therapeutic rationale for inhibiting GlyT1 is directly linked to the glutamate hypofunction hypothesis of schizophrenia . This hypothesis posits that a deficit in NMDA receptor signaling contributes significantly to the negative symptoms (e.g., apathy, social withdrawal) and cognitive impairments (e.g., deficits in memory and executive function) associated with the disorder.[10][11] Traditional antipsychotics, which primarily target dopamine receptors, are often ineffective against these debilitating symptoms.[8]

By inhibiting GlyT1, this compound derivatives block the reuptake of glycine from the synapse. This leads to an increase in the extracellular glycine concentration, enhancing the occupancy of the co-agonist site on synaptic NMDA receptors.[6][8] The resulting potentiation of NMDA receptor activity helps to normalize glutamatergic neurotransmission, offering a novel therapeutic strategy to address the unmet needs in schizophrenia treatment.[10][11]

Caption: Mechanism of GlyT1 inhibition at the glutamatergic synapse.

Structure-Activity Relationship (SAR) of Azetidine-Based GlyT1 Inhibitors

The chemical structure of this compound is key to its biological activity.

-

Azetidine Ring: As previously mentioned, this core provides conformational constraint, which is critical for presenting the other functional groups in the correct orientation for binding within the GlyT1 protein.

-

1-(4-Chlorophenyl) Group: The N-aryl substitution is a common feature in many GlyT1 inhibitors. The lipophilic phenyl ring likely engages in hydrophobic interactions within a binding pocket of the transporter. The 4-chloro substituent significantly influences electronic properties and can enhance binding affinity and modulate pharmacokinetic properties like metabolic stability and membrane permeability.

-

3-Carboxylic Acid Group: The carboxylic acid moiety is highly polar and likely forms a key ionic bond or hydrogen bond interaction with a basic amino acid residue (e.g., Arginine, Lysine) in the GlyT1 binding site. While crucial for in vitro potency, the high polarity of this group can sometimes limit blood-brain barrier penetration. For this reason, a common medicinal chemistry strategy is the creation of ester prodrugs. These esters mask the polar carboxylic acid, improving brain penetration, and are subsequently cleaved by esterase enzymes in the CNS to release the active carboxylic acid "parent" drug.[12]

Therapeutic Potential and Applications

While the primary focus for GlyT1 inhibitors has been schizophrenia, their mechanism of action suggests broader therapeutic utility in a range of CNS disorders characterized by NMDA receptor hypofunction or imbalances in glutamatergic signaling.[7]

| Potential Indication | Rationale for GlyT1 Inhibition |

| Schizophrenia | To ameliorate negative and cognitive symptoms by enhancing NMDA receptor function.[8][9][11] |

| Major Depressive Disorder | Altered glutamate transmission is implicated in depression; modulating glycine levels may offer therapeutic benefits.[6] |

| Cognitive Impairments | To improve learning and memory in conditions like Alzheimer's disease by boosting synaptic plasticity.[6][8] |

| Anxiety Disorders & OCD | GlyT1 inhibition is being explored as a potential treatment for anxiety and obsessive-compulsive disorder.[7] |

| Chronic Pain | Enhancing inhibitory neurotransmission through glycine modulation may be beneficial in certain pain states.[13] |

| Neuroprotection | Preclinical studies suggest that enhancing NMDA receptor tone may promote neuroprotection in certain contexts.[7] |

It is important to note that while the preclinical data are compelling, the translation to clinical success has been challenging. For instance, the prominent GlyT1 inhibitor bitopertin failed to meet its primary endpoints in Phase III clinical trials for schizophrenia, highlighting the complexities of modulating this system in human patients.[10] This underscores the need for continued research to identify derivatives with optimal pharmacokinetic and pharmacodynamic profiles.

Experimental Evaluation: Protocols and Methodologies

Evaluating the biological activity of novel this compound derivatives requires a systematic workflow of in vitro assays.

References

- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

- 7. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. research.monash.edu [research.monash.edu]

Methodological & Application

Synthesis Protocol for 1-(4-Chlorophenyl)azetidine-3-carboxylic acid: An Application Note for Medicinal Chemistry and Drug Discovery

Introduction

Azetidine scaffolds are of increasing importance in medicinal chemistry and drug development. Their unique, strained four-membered ring system imparts conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the azetidine moiety can enhance physicochemical properties such as solubility and metabolic stability, making it a desirable feature in modern drug candidates. 1-(4-Chlorophenyl)azetidine-3-carboxylic acid, in particular, serves as a valuable building block for the synthesis of a wide range of pharmacologically active compounds, finding applications in the development of novel therapeutics for various diseases.

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described synthetic strategy is robust and proceeds in three main stages: the formation of a suitable azetidine precursor, a palladium-catalyzed N-arylation, and a final ester hydrolysis. The causality behind experimental choices and self-validating system checks are explained to ensure scientific integrity and reproducibility.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed in a three-step sequence. The process begins with the synthesis of ethyl azetidine-3-carboxylate, a key intermediate. This is followed by a Buchwald-Hartwig N-arylation to introduce the 4-chlorophenyl group. The final step involves the hydrolysis of the ethyl ester to yield the target carboxylic acid.

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Part 1: Synthesis of Ethyl Azetidine-3-carboxylate

The synthesis of the azetidine ring is a critical step. While several methods exist, a practical approach involves the cyclization of a suitably functionalized propane derivative. A plausible and efficient route starts from diethyl malonate, proceeding through a dihydroxymethylation, conversion to a bis-triflate, and subsequent cyclization with a protected amine, followed by deprotection. For the purpose of this protocol, we will outline a conceptual pathway based on a patented method (WO2004035538A1), adapted for the synthesis of the ethyl ester.[1]

Reaction Scheme:

-

Step 1a: Dihydroxymethylation of diethyl malonate.

-

Step 1b: Conversion of the diol to a bis-triflate.

-

Step 1c: Cyclization with benzylamine to form N-benzyl-azetidine-3,3-dicarboxylate.

-

Step 1d: Decarboxylation to yield ethyl 1-benzylazetidine-3-carboxylate.

-

Step 1e: Hydrogenolysis to remove the benzyl group, affording ethyl azetidine-3-carboxylate.

Due to the complexity and multiple steps involved in the synthesis of the starting ethyl azetidine-3-carboxylate, for the context of this application note, we will assume its commercial availability or synthesis via established literature procedures.

Part 2: Buchwald-Hartwig N-Arylation of Ethyl Azetidine-3-carboxylate

The introduction of the 4-chlorophenyl moiety is achieved via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds and is well-suited for the N-arylation of cyclic secondary amines like ethyl azetidine-3-carboxylate.[2][3] The choice of a biarylphosphine ligand is crucial for achieving high catalytic activity.

Reaction Scheme:

Caption: Buchwald-Hartwig N-arylation reaction.

Materials and Methods:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Molar Equivalents |

| Ethyl azetidine-3-carboxylate | 129.16 | 1.29 g | 1.0 |

| 4-Chlorobromobenzene | 191.45 | 2.10 g | 1.1 |

| Pd₂(dba)₃ | 915.72 | 46 mg | 0.005 (0.5 mol%) |

| tBu₃P·HBF₄ | 290.11 | 58 mg | 0.02 (2 mol%) |

| Sodium tert-butoxide | 96.10 | 1.35 g | 1.4 |

| Toluene (anhydrous) | - | 50 mL | - |

Protocol:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add ethyl azetidine-3-carboxylate (1.29 g, 10 mmol), 4-chlorobromobenzene (2.10 g, 11 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 46 mg, 0.05 mmol), and tri-tert-butylphosphine tetrafluoroborate (tBu₃P·HBF₄, 58 mg, 0.2 mmol).

-

Add anhydrous toluene (50 mL) via cannula.

-

Carefully add sodium tert-butoxide (1.35 g, 14 mmol). Caution: Sodium tert-butoxide is a strong base and is pyrophoric. Handle with care under an inert atmosphere.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate as a solid.

Rationale for Experimental Choices:

-

Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like tBu₃P·HBF₄ is highly effective for the coupling of secondary amines with aryl halides.[4] The ligand facilitates the reductive elimination step in the catalytic cycle.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.

-

Aryl Halide: 4-Chlorobromobenzene is chosen as the arylating agent due to the higher reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions.

Part 3: Hydrolysis of Ethyl 1-(4-Chlorophenyl)azetidine-3-carboxylate

The final step is the saponification of the ethyl ester to the desired carboxylic acid. This is a standard transformation achieved by heating with an aqueous base, followed by acidification.[5][6]

Reaction Scheme:

Caption: Ester hydrolysis to the final product.

Materials and Methods:

| Reagent/Material | Molar Mass ( g/mol ) | Amount (from previous step) | Molar Equivalents |

| Ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate | 240.69 | ~2.17 g (assuming 90% yield) | 1.0 |

| Sodium Hydroxide | 40.00 | 0.72 g | 2.0 |

| Ethanol | - | 30 mL | - |

| Water | - | 15 mL | - |

| Hydrochloric Acid (1 M) | - | As needed | - |

Protocol:

-

Dissolve the ethyl 1-(4-chlorophenyl)azetidine-3-carboxylate (assuming ~2.17 g, 9 mmol from the previous step) in ethanol (30 mL) in a round-bottom flask.

-

Add a solution of sodium hydroxide (0.72 g, 18 mmol) in water (15 mL).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL).

-

Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M hydrochloric acid. A white precipitate should form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Self-Validation and Characterization:

The identity and purity of the final product should be confirmed by standard analytical techniques:

-